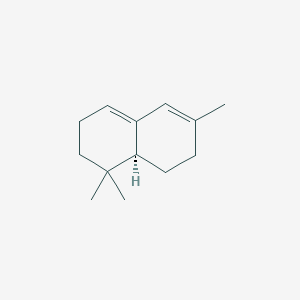
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene is an organic compound that belongs to the class of sesquiterpenes. It is a bicyclic hydrocarbon with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is known for its distinctive aroma and is often found in essential oils and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of a linear precursor, such as farnesol or nerolidol, which undergoes a series of intramolecular reactions to form the bicyclic structure. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the catalytic hydrogenation of natural extracts containing the compound. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the double bonds in the precursor molecules, resulting in the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with metal catalysts like palladium or platinum.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of (8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,3aS,5aR,8aS)-1,7,7-trimethyl-1,2,3,3a,5a,6,7,8-octahydrocyclopenta[c]pentalene-4-carboxylic acid
- Artemisinin derivatives
Uniqueness
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene is unique due to its specific bicyclic structure and the presence of three methyl groups, which contribute to its distinctive chemical and physical properties. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
65716-63-4 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
(8aS)-3,8,8-trimethyl-2,6,7,8a-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C13H20/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h5,9,12H,4,6-8H2,1-3H3/t12-/m1/s1 |
InChI Key |
FHMWSXZCKHGPDX-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC2=CCCC([C@@H]2CC1)(C)C |
Canonical SMILES |
CC1=CC2=CCCC(C2CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


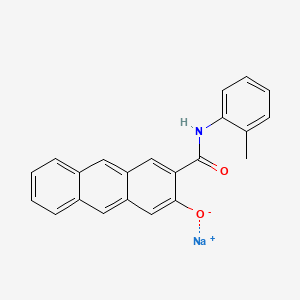
![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
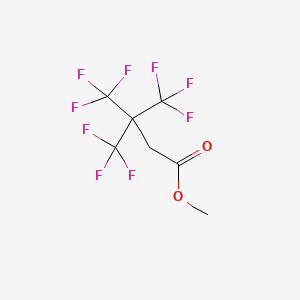
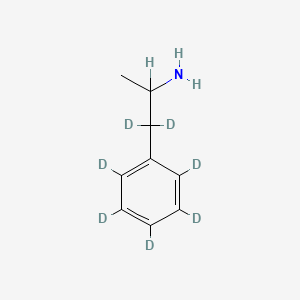

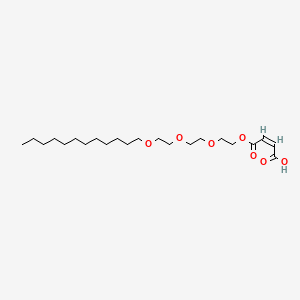
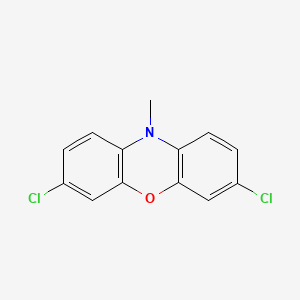
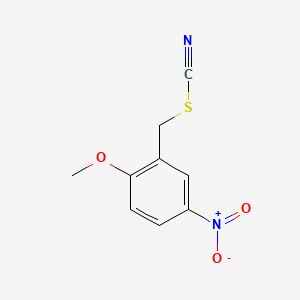
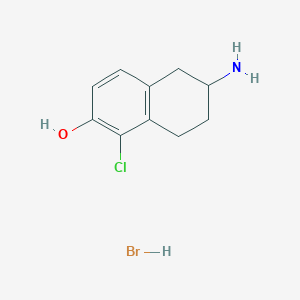
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)

